

An In-depth Technical Guide to the Thermodynamic Properties of Sodium Sulfide Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sulfide

Cat. No.: B031361

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermodynamic properties of aqueous **sodium sulfide** (Na_2S) solutions. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on density, viscosity, heat capacity, and enthalpy of solution. Detailed experimental protocols for measuring these properties are provided, alongside a discussion of the **sodium sulfide**-water phase diagram and the biological significance of **sodium sulfide** as a hydrogen sulfide (H_2S) donor. The guide aims to serve as a critical resource for understanding and utilizing **sodium sulfide** solutions in scientific and pharmaceutical applications.

Introduction

Sodium sulfide is an inorganic compound with significant applications across various industrial and scientific fields, including in the pulp and paper industry, water treatment, and as a reagent in organic synthesis.^{[1][2]} In the context of drug development, **sodium sulfide** is of particular interest as a source of hydrogen sulfide (H_2S), a gaseous signaling molecule with diverse physiological roles and therapeutic potential.^{[1][3]} A thorough understanding of the thermodynamic properties of aqueous **sodium sulfide** solutions is crucial for process design, optimization, and for the development of novel therapeutic strategies involving H_2S donation.

This guide provides a detailed compilation of these properties, presents standardized experimental methodologies for their determination, and explores the biological signaling pathways associated with H₂S.

Thermodynamic Properties of Aqueous Sodium Sulfide Solutions

Aqueous solutions of **sodium sulfide** are strongly alkaline due to the hydrolysis of the sulfide ion.[4] The thermodynamic properties of these solutions are dependent on concentration and temperature. While extensive tabulated data for **sodium sulfide** solutions is not as readily available as for other salts like sodium chloride, this section compiles the most relevant available information.

Density

The density of anhydrous **sodium sulfide** is approximately 1.856 g/cm³.[2] Its hydrated forms, the pentahydrate (Na₂S·5H₂O) and the nonahydrate (Na₂S·9H₂O), have densities of 1.58 g/cm³ and 1.43 g/cm³, respectively.[2][4] The density of aqueous **sodium sulfide** solutions increases with concentration.

Table 1: Density of **Sodium Sulfide** and its Hydrates

Compound	Formula	Density (g/cm ³)
Anhydrous Sodium Sulfide	Na ₂ S	1.856[2][4]
Sodium Sulfide Pentahydrate	Na ₂ S·5H ₂ O	1.58[2][4]
Sodium Sulfide Nonahydrate	Na ₂ S·9H ₂ O	1.43[2][4]

Solubility and Phase Diagram

The solubility of **sodium sulfide** in water is temperature-dependent. At 0°C, the solubility is 12.4 g/100 mL, which increases to 18.6 g/100 mL at 20°C and 39 g/100 mL at 50°C.[1][2][4]

The **sodium sulfide**-water phase diagram illustrates the different solid and liquid phases that exist at various temperatures and compositions. The diagram includes the stable regions for

ice, anhydrous Na_2S , and its various hydrates (nonahydrate and pentahydrate).^[5]

Understanding this phase behavior is critical for crystallization and purification processes. A new phase, $\text{Na}_2\text{S}\cdot 2\text{H}_2\text{O}$, has also been reported.^{[6][7]}

Table 2: Solubility of **Sodium Sulfide** in Water

Temperature (°C)	Solubility (g/100 mL)
0	12.4 ^{[1][2][4]}
10	15.4 ^[8]
20	18.6 ^{[1][2][4]}
40	29.0 ^[1]
50	39.0 ^{[1][2][4]}
90	57.2 ^[8]

Viscosity

Specific tabulated data for the viscosity of aqueous **sodium sulfide** solutions across a range of concentrations and temperatures is scarce in readily available literature. However, it is expected that, similar to other electrolyte solutions, the viscosity will increase with concentration and decrease with temperature. For reference, the viscosity of a concentrated (50%) aqueous solution of sodium hydroxide, which is also a strongly alkaline solution, is 78 mPa·s at room temperature, significantly higher than that of pure water (1.0 mPa·s).^[9]

Heat Capacity

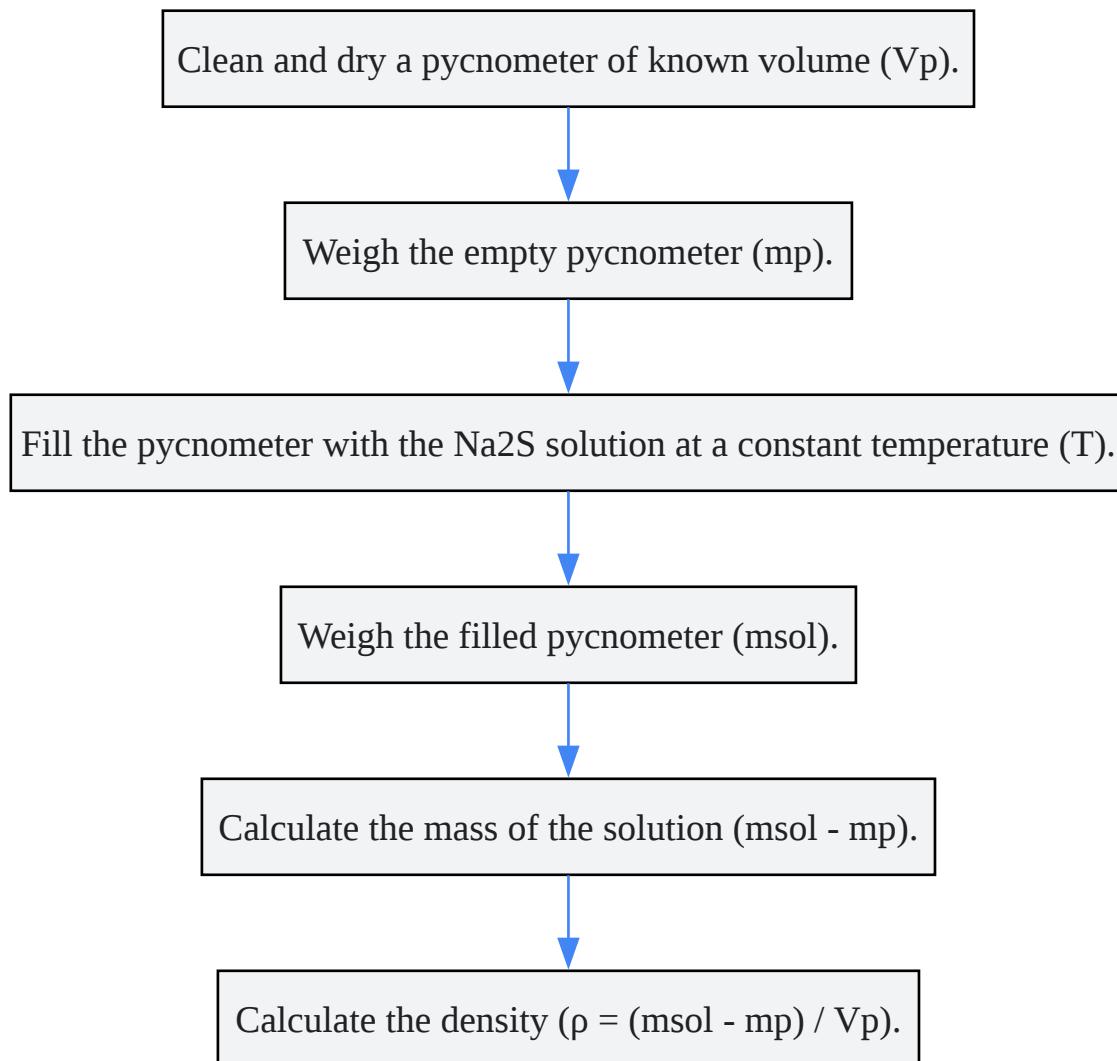
Experimental data on the specific heat capacity of aqueous **sodium sulfide** solutions is limited. A study by Barbero et al. (1982) investigated the apparent molal heat capacities of aqueous NaHS and Na_2S solutions at concentrations from 0.1 to 1.0 mol kg^{-1} at 10, 25, and 40°C using a flow microcalorimeter.^[7] For other sodium salts, such as sodium sulfate, extensive data on heat capacities of their aqueous solutions are available and have been measured using techniques like Picker flow calorimetry.^[10]

Enthalpy of Solution

The dissolution of solid sodium hydroxide in water is a highly exothermic reaction, releasing a significant amount of heat.^[9] While specific values for the enthalpy of solution of **sodium sulfide** at various concentrations are not widely tabulated, the process is also known to be exothermic. The enthalpy of formation for various **sodium sulfide** hydrates has been calculated and compared with literature values.^{[6][11]} The enthalpy of solution of H₂S in aqueous salt solutions has also been studied, providing insights into the energetic effects of sulfide ions in solution.^[6]

Activity Coefficients

Direct experimental data on the mean activity coefficients of **sodium sulfide** in aqueous solutions are not readily available in the compiled search results. The determination of activity coefficients for electrolytes can be achieved through various methods, including vapor pressure measurements and the use of ion-selective electrodes.^{[12][13]} For similar electrolytes like sodium halides and sodium sulfate, extensive data and models, such as the extended Debye-Hückel theory, exist.^{[14][15]}


Experimental Protocols

Accurate measurement of the thermodynamic properties of **sodium sulfide** solutions requires robust experimental protocols that account for the corrosive and alkaline nature of the solutions.

Density Measurement

The density of aqueous solutions can be determined using several methods, including the use of a hydrometer, pycnometer, or a digital density meter. The ASTM D4052 and ASTM D7777 standards describe the use of digital density meters for liquids.^{[16][17]} For corrosive solutions, care must be taken to use apparatus made of resistant materials.

Experimental Workflow for Density Measurement using a Pycnometer:

[Click to download full resolution via product page](#)

Caption: Workflow for density determination using a pycnometer.

Viscosity Measurement

The viscosity of liquids can be measured using various types of viscometers, such as capillary viscometers, rotational viscometers, and falling-sphere viscometers. For alkaline and potentially corrosive solutions, the choice of viscometer should consider material compatibility. The capillary flow technique is a common method for determining the viscosity of aqueous solutions.^[4]

Experimental Workflow for Viscosity Measurement using a Capillary Viscometer:

Calibrate the viscometer with a fluid of known viscosity (e.g., water).

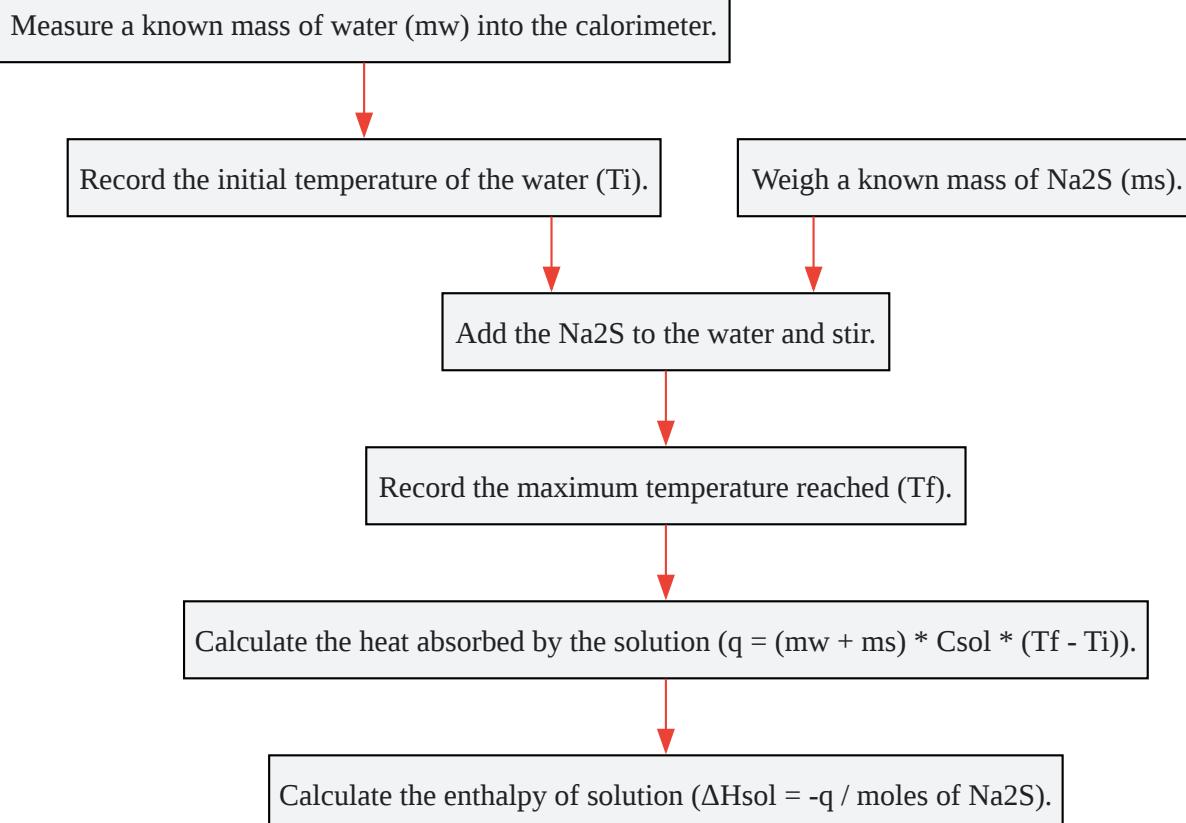
Fill the viscometer with the Na₂S solution to the mark.

Place the viscometer in a constant temperature bath.

Draw the liquid up one arm of the U-tube.

Measure the time (t) it takes for the liquid to flow between two marked points.

Calculate the kinematic viscosity ($\nu = Ct$) and dynamic viscosity ($\eta = \nu\rho$).


[Click to download full resolution via product page](#)

Caption: Workflow for viscosity measurement using a capillary viscometer.

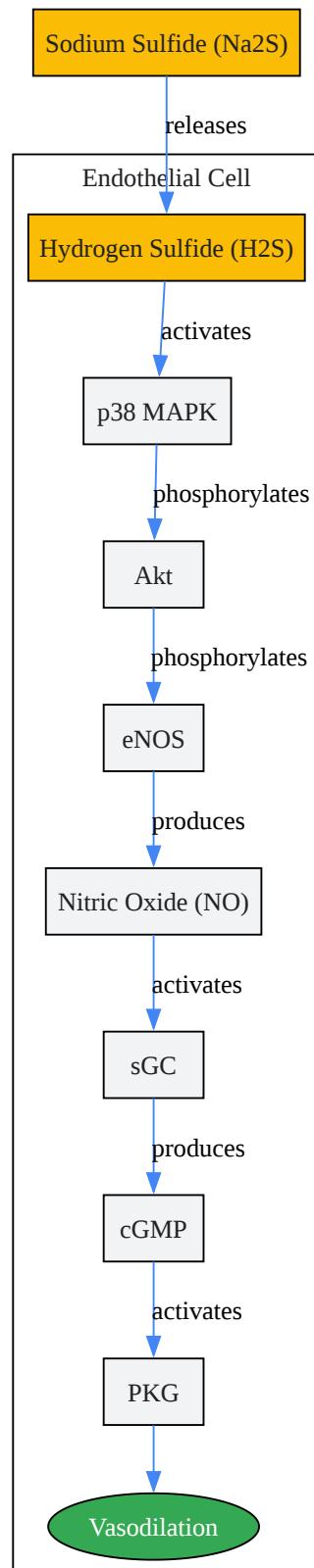
Calorimetry for Enthalpy of Solution

The enthalpy of solution can be determined using a calorimeter, such as a simple coffee-cup calorimeter for demonstrating the principle, or more sophisticated bomb or reaction calorimeters for higher accuracy. The procedure involves measuring the temperature change of a known mass of solvent upon the dissolution of a known mass of solute.[9][18]

Experimental Workflow for Determining Enthalpy of Solution:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of solution by calorimetry.


Biological Significance: H₂S Signaling Pathways

Sodium sulfide serves as a donor of hydrogen sulfide (H₂S), a gasotransmitter with significant roles in mammalian physiology. H₂S is involved in various signaling pathways that regulate vascular tone, inflammation, and cellular metabolism.[10][19][20][21] Understanding these pathways is crucial for the development of H₂S-based therapeutics.[3][22][23][24][25][26]

In endothelial cells, H₂S can promote the production of nitric oxide (NO), another important signaling molecule, through the activation of a phosphorylation cascade involving p38 MAPK

and Akt, which in turn phosphorylates endothelial nitric oxide synthase (eNOS).^{[27][28]} H₂S also exhibits cytoprotective effects by modulating oxidative stress and apoptosis.^[29]

H₂S Signaling Pathway in Endothelial Cells:

[Click to download full resolution via product page](#)

Caption: H₂S-mediated signaling cascade leading to vasodilation in endothelial cells.

Conclusion

This technical guide has summarized the key thermodynamic properties of aqueous **sodium sulfide** solutions and provided standardized experimental protocols for their measurement. While there are gaps in the publicly available data for certain properties like viscosity and specific heat capacity as a function of concentration and temperature, the provided methodologies offer a framework for their determination. The role of **sodium sulfide** as a hydrogen sulfide donor highlights its importance in the context of drug development, with H₂S signaling pathways offering promising targets for therapeutic intervention. Further research to populate the missing data for the thermodynamic properties of **sodium sulfide** solutions would be highly beneficial for the scientific and pharmaceutical communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sodium Sulfide | Na₂S | CID 14804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium sulfide - Wikipedia [en.wikipedia.org]
- 3. Therapeutic application of hydrogen sulfide donors: the potential and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. webqc.org [webqc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chembk.com [chembk.com]
- 9. fountainheadpress.com [fountainheadpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]

- 13. srd.nist.gov [srd.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. phasediagram.dk [phasediagram.dk]
- 16. data.ntsb.gov [data.ntsb.gov]
- 17. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 18. laguardia.edu [laguardia.edu]
- 19. srd.nist.gov [srd.nist.gov]
- 20. researchgate.net [researchgate.net]
- 21. ipc.kit.edu [ipc.kit.edu]
- 22. H₂S Donors and Their Use in Medicinal Chemistry [mdpi.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. The Therapeutic Potential of Hydrogen Sulfide and Its Donors: A New Discovery in Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pills of Multi-Target H₂S Donating Molecules for Complex Diseases | MDPI [mdpi.com]
- 27. pnas.org [pnas.org]
- 28. Crosstalk between hydrogen sulfide and nitric oxide in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The role of H₂S bioavailability in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Sodium Sulfide Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031361#thermodynamic-properties-of-sodium-sulfide-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com